molecular formula C9H12BrNO B8750200 2-(2-Bromo-3-methylphenylamino)ethanol

2-(2-Bromo-3-methylphenylamino)ethanol

Cat. No. B8750200
M. Wt: 230.10 g/mol
InChI Key: FLCLBGRDUPCKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735384B2

Procedure details

To a solution of THF were added successively potassium tert-butoxide (572 mg, 5.10 mmol), 2-(2-bromo-3-methylphenylamino)ethanol (1151 mg, 5 mmol) and ethyl 2-chloroacetate (0.565 mL, 5.30 mmol). The resulting suspension was stirred for 16 h at RT. Additional KOtBu (200 mg) and ethyl 2-chloroacetate (0.15 ml) were added and the reaction mixture was heated to 36° C. for additional 2 h. The reaction was quenched with water and 1M HCl, followed by addition of EtOAc. The organic phase was separated, washed with brine and dried over MgSO4. The solvent was removed under reduced pressure and the remaining residue was purified by flash chromatography (5-70% EtOAc/hexanes). 4-(2-Bromo-3-methylphenyl)morpholin-3-one was obtained as a light-yellow powder.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step Two
Quantity
1151 mg
Type
reactant
Reaction Step Two
Quantity
0.565 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[NH:15][CH2:16][CH2:17][OH:18].ClCC(OCC)=[O:22]>C1COCC1>[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[N:15]1[CH2:2][CH2:1][O:18][CH2:17][C:16]1=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0.15 mL
Type
reactant
Smiles
ClCC(=O)OCC
Step Two
Name
Quantity
572 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1151 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1C)NCCO
Name
Quantity
0.565 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 36° C. for additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and 1M HCl
ADDITION
Type
ADDITION
Details
followed by addition of EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash chromatography (5-70% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)N1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.